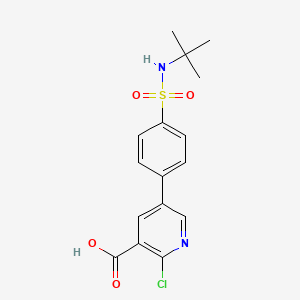
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid (5-BSCN) is a novel compound with potential applications in scientific research. It is a derivative of nicotinic acid, a compound which is found naturally in many plants and animals. 5-BSCN has a unique structure and properties, which make it a valuable tool for scientists and researchers.
科学研究应用
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of nicotinic acid derivatives on cell signaling pathways and gene expression. It can also be used to study the structure and function of enzymes involved in metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be used to study the effects of nicotinic acid derivatives on the immune system.
作用机制
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% binds to nicotinic acid receptor sites on cells, which then triggers a cascade of biochemical events. These events can lead to changes in gene expression and cell signaling pathways, which can ultimately affect the physiology of the cell.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to increase the expression of certain genes, which can lead to changes in cell signaling pathways and metabolism. It has also been shown to have anti-inflammatory and immune-modulating effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in laboratory experiments are that it is easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be used to study a variety of biochemical and physiological processes, making it a valuable tool for researchers. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in laboratory experiments is that the mechanism of action is not fully understood.
未来方向
There are a variety of future directions for 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% research. One potential direction is to further explore the mechanism of action and the biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%, such as its use in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential industrial applications of 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95%, such as its use as a food additive or preservative.
合成方法
5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% can be synthesized by reacting 4-t-butylsulfamoylbenzene with 2-chloronicotinic acid in aqueous solution. The reaction is catalyzed by an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. The reaction produces 5-(4-t-Butylsulfamoylphenyl)-2-chloronicotinic acid, 95% in a yield of 95%.
属性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYLPRNYXIGGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



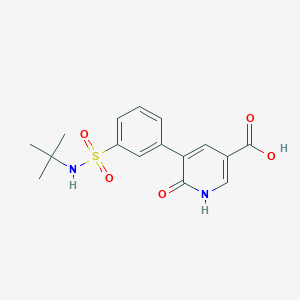




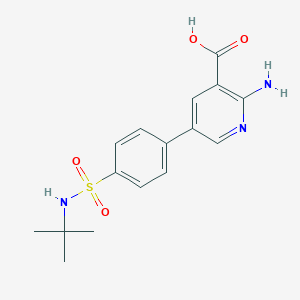
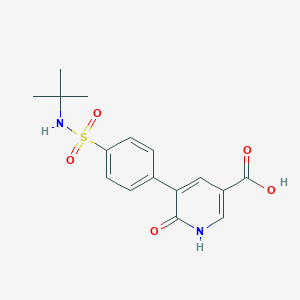

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
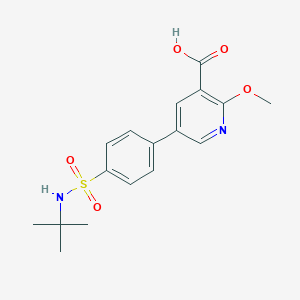
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)